molecular formula C5H9NO B1628340 1-(Azetidin-1-yl)ethanone CAS No. 45467-31-0

1-(Azetidin-1-yl)ethanone

Cat. No.: B1628340
CAS No.: 45467-31-0
M. Wt: 99.13 g/mol
InChI Key: KTGFLVDKXVWJDH-UHFFFAOYSA-N
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Description

1-(Azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C5H9NO and its molecular weight is 99.13 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Azetidin-1-YL-ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(azetidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-5(7)6-3-2-4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGFLVDKXVWJDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50555212
Record name 1-(Azetidin-1-yl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45467-31-0
Record name 1-(Azetidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(azetidin-1-yl)ethan-1-one
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Contextualization of Azetidine Scaffolds in Heterocyclic Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, hold a prominent position in the world of organic chemistry. ub.bwrsc.orgresearchgate.net Their structure, characterized by a strained four-membered ring, imparts unique chemical properties that distinguish them from their less-strained five-membered (pyrrolidine) and six-membered (piperidine) ring counterparts. rsc.orgresearchgate.net This ring strain, while making their synthesis a challenge, is also the source of their synthetic utility. ub.bwmedwinpublishers.com

The reactivity of azetidines is largely dictated by this inherent strain, making them valuable intermediates for the synthesis of more complex molecules through ring-opening or ring-expansion reactions. ub.bwrsc.org Despite their reactivity, they are generally more stable and easier to handle than their three-membered ring analogs, aziridines. rsc.orgresearchgate.net This balance of stability and reactivity allows for a wide range of chemical transformations. rsc.orgresearchgate.net

Azetidine (B1206935) scaffolds are found in a variety of natural products and have been incorporated into numerous synthetic compounds with significant biological activity. ub.bwrsc.org Their ability to serve as mimics for amino acids and their utility in peptidomimetics has made them particularly valuable in medicinal chemistry. rsc.org Furthermore, they have found applications as ligands in asymmetric catalysis. ub.bw The synthesis of azetidines is an active area of research, with common methods including intramolecular cyclization and cycloaddition reactions. ub.bwmedwinpublishers.com

Significance of 1 Azetidin 1 Yl Ethanone Within Azetidine Research

Within the broader landscape of azetidine (B1206935) research, 1-(Azetidin-1-yl)ethanone, also known as N-acetylazetidine, serves as a key building block and a subject of study in its own right. The addition of the acetyl group to the azetidine nitrogen atom significantly influences the molecule's properties and reactivity.

This particular derivative is utilized in the synthesis of more complex molecules. For instance, it can be a precursor for creating larger, more elaborate structures that incorporate the azetidine moiety. nih.govacs.org The acetyl group can act as a protecting group or be modified in subsequent synthetic steps. The presence of the acetyl group also modulates the nucleophilicity of the azetidine nitrogen.

Research has shown that N-acetylated azetidine derivatives can be synthesized in high yields. The N-acetyl group is a feature in molecules designed to interact with biological targets. For example, the N-acetyl group of a proline analog was identified as a key interaction point with a protein target, highlighting the importance of such modifications in drug design. nih.govacs.org

Overview of Research Trajectories for Azetidine Containing Compounds

Classical Approaches to Azetidine Ring Formation

Traditional methods for synthesizing the azetidine ring have long been established and remain fundamental in organic synthesis. These approaches typically involve intramolecular cyclization reactions or the chemical reduction of corresponding β-lactams.

One of the most direct and frequently used strategies for forming the azetidine ring is the intramolecular SN2 reaction. frontiersin.orgnih.gov This method involves a γ-substituted amine where the nitrogen atom acts as a nucleophile, attacking an electrophilic carbon atom at the γ-position, which bears a suitable leaving group. This process results in the formation of the four-membered ring. Common leaving groups employed in this reaction include halogens (e.g., bromine) or sulfonate esters (e.g., mesylate). frontiersin.orgnih.gov The efficiency of the cyclization depends on the nature of the leaving group and the reaction conditions. For instance, a straightforward synthesis of L-azetidine-2-carboxylic acid utilizes a (2-trimethylsilyl)ethanesulfonyl (SES) protecting group, which also functions as a leaving group during the cyclization step. researchgate.net

Table 1: Examples of Leaving Groups in Intramolecular Cyclization for Azetidine Synthesis

Leaving Group Precursor Type Typical Conditions Reference
Halogen (Br, I) γ-Haloamine Base (e.g., K2CO3, Et3N) nih.gov
Mesylate (OMs) γ-Amino mesylate Base frontiersin.orgnih.gov

This table is generated based on data from the text and is for illustrative purposes.

The reduction of the carbonyl group in an azetidin-2-one (B1220530), commonly known as a β-lactam, is a widely recognized and convenient method for accessing the azetidine scaffold. ub.bwrsc.org This transformation effectively converts the cyclic amide of the β-lactam into the cyclic amine of the azetidine. Various reducing agents can accomplish this, with diborane (B8814927) (B₂H₆) in tetrahydrofuran (B95107) and alane (AlH₃) in ether being particularly effective. publish.csiro.au These reagents generally provide good yields and can be used for a range of N-substituted β-lactams. publish.csiro.au A key advantage of this method is that the stereochemistry of substituents on the ring is typically retained during the reduction. publish.csiro.au Other reagents, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), have also been successfully employed. rsc.orgnih.gov However, care must be taken as some conditions, particularly with strong Lewis acidic reagents, can lead to undesired ring-opening byproducts. rsc.org

Table 2: Reduction of Selected N-Substituted Azetidin-2-ones

Starting Azetidin-2-one Reducing Agent Product Yield (%) Reference
1-Phenylazetidin-2-one Diborane 1-Phenylazetidine 75 publish.csiro.au
1,4-Diphenylazetidin-2-one Diborane 1,4-Diphenylazetidine 70 publish.csiro.au
cis-3-Methyl-1,2-diphenylazetidin-2-one Diborane cis-3-Methyl-1,2-diphenylazetidine 70 publish.csiro.au
1-t-Butyl-3,3-dimethyl-2-phenylazetidin-2-one Diborane 1-t-Butyl-3,3-dimethyl-2-phenylazetidine 70 publish.csiro.au

This table is based on research findings reported in the cited literature.

Recent Advances in Azetidine Synthesis for 1-(Azetidin-1-yl)ethanone Frameworks

Modern synthetic chemistry has introduced more sophisticated and powerful methods for constructing azetidine rings. These advanced strategies often offer improved efficiency, broader substrate scope, and greater control over stereochemistry, providing access to complex azetidine frameworks suitable for further functionalization, such as acylation to form this compound.

Transition metal catalysis has emerged as a powerful tool for forming azetidine rings. One notable example is a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination reaction. rsc.org This method uses an oxidant to promote the formation of a high-valent palladium(IV) intermediate, which then undergoes reductive elimination to form the C–N bond of the azetidine ring. rsc.org This approach displays excellent tolerance for various functional groups. rsc.org In another advanced strategy, the combination of cobalt catalysis and electricity enables the intramolecular hydroamination of allylic sulfonamides to produce azetidines. acs.org This electrocatalytic method allows for the regioselective creation of a key carbocationic intermediate that facilitates the ring-forming C–N bond formation. acs.org Additionally, titanium(IV)-mediated couplings of oxime ethers with Grignard reagents have been developed to synthesize spirocyclic NH-azetidines. rsc.org

Table 3: Overview of Recent Transition Metal-Catalyzed Azetidine Syntheses

Metal Catalyst Reaction Type Substrate Type Key Feature Reference
Palladium(II) Intramolecular C(sp³)–H Amination Amines with a directing group High functional group tolerance rsc.org
Cobalt Electrocatalytic Hydroamination Allylic Sulfonamides Regioselective C–N bond formation acs.org

This table summarizes information from the cited scientific literature.

The inherent ring strain of azetidines can be harnessed as a thermodynamic driving force in their synthesis. bris.ac.uk Strain-release-driven strategies utilize highly strained precursor molecules, such as azabicyclo[1.1.0]butanes (ABBs), to facilitate the formation of the azetidine ring. bris.ac.uknih.gov The significant energy released upon cleavage of the central bond in the ABB scaffold drives the reaction forward. nih.gov This principle has been applied to develop multicomponent reactions for the modular synthesis of substituted azetidines. nih.gov For example, lithiated ABB can act as a nucleophile, reacting with a sequence of electrophiles in a one-pot process to rapidly assemble functionalized azetidines. bris.ac.uknih.gov This approach has also been extended to the synthesis of azetidine-containing spirocycles through an electrophile-induced spirocyclization of ABB-ketone precursors. nih.gov

A novel and efficient route to azetidines involves the Lewis acid-catalyzed intramolecular aminolysis of epoxides. nih.govnih.govelsevierpure.com Specifically, lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been identified as an effective catalyst for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines, affording substituted azetidines in high yields. frontiersin.orgnih.gov This reaction proceeds via a C3-selective attack of the amine on the epoxide ring, a pathway favored by the catalyst. frontiersin.org The method is notable for its tolerance of a wide array of functional groups, including those that are acid-sensitive or Lewis basic, such as Boc protecting groups, nitriles, and sulfides. frontiersin.org This catalytic system provides a valuable alternative to classical cyclization methods, particularly for constructing azetidine rings bearing a hydroxyl group, which can serve as a handle for further synthetic transformations. frontiersin.orgnih.gov

Stereoselective Synthesis of Azetidine Derivatives

The controlled synthesis of stereochemically defined azetidines is crucial for developing specific analogues of this compound. Several powerful methods have emerged to achieve high levels of stereoselectivity.

One notable approach involves a formal [2+2] cycloaddition reaction. For instance, the reaction of α-amidomalonate with enones, mediated by iodine and tetramethylguanidine (TMG), yields highly functionalized and polysubstituted azetidine derivatives with excellent diastereoselectivity. nih.gov This one-pot reaction provides a convenient route to complex azetidine structures. nih.gov

Another strategy is the [3+1] ring expansion of methylene (B1212753) aziridines with rhodium-bound carbenes. This method delivers highly substituted methylene azetidines with outstanding regio- and stereoselectivity. nih.gov The reaction proceeds through an ylide-type mechanism, where the strain of the bicyclic methylene aziridine (B145994) facilitates a ring-opening/ring-closing cascade, efficiently transferring chirality from the starting material to the product. nih.gov The resulting methylene azetidines contain valuable functional handles for further elaboration. nih.gov

Furthermore, the stereoselective synthesis of azetidine-based α-amino acids has been achieved through a two-step procedure involving the formation of isolable 2-azetinylcarboxylic acids. acs.org Subsequent metal-catalyzed asymmetric hydrogenation, using either palladium or chiral ruthenium complexes, allows for the synthesis of a library of 2-azetidinylcarboxylic acids with controlled stereochemistry. acs.org These can then be incorporated into small peptide chains. acs.org

Superbase-promoted stereoselective rearrangement reactions of chiral oxirane derivatives have also been developed to produce chiral azetidine derivatives. researchgate.net Additionally, α-lithiation of N-protected azetidines followed by trapping with an electrophile can proceed with high stereoselectivity, particularly when using certain chiral auxiliaries. uniba.it

Method Key Features Stereoselectivity Reference
[2+2] CycloadditionOne-pot, I2/TMG mediatedHigh diastereoselectivity nih.gov
[3+1] Ring ExpansionRhodium-catalyzed, from methylene aziridinesExcellent regio- and stereoselectivity nih.gov
Asymmetric HydrogenationOf 2-azetinylcarboxylic acidsDiastereo- and enantioselective acs.org
Superbase RearrangementOf chiral oxiranesYields chiral azetidines researchgate.net
α-Lithiation/TrappingN-protected azetidinesHigh diastereoselectivity uniba.it

Synthesis of Key Intermediates for this compound Analogue Preparation

The preparation of analogues of this compound often requires the synthesis of specific, functionalized azetidine intermediates. A common precursor is azetidine-3-carboxylic acid. google.com A typical synthetic sequence begins with the esterification of azetidine-3-carboxylic acid with thionyl chloride in methanol (B129727) to yield methyl azetidine-3-carboxylate hydrochloride. google.com The nitrogen is then protected, commonly with a tert-butyloxycarbonyl (Boc) group using Boc anhydride, to give the N-protected intermediate. google.com

Another key intermediate is 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol, which serves as a building block for more complex molecules. google.com Its synthesis can start from azetidine-3-carboxylic acid, which is converted to the corresponding methyl ester and then protected. google.com The ester is subsequently reduced to an alcohol, which is then converted to a sulfonate ester. google.com Nucleophilic fluorination followed by deprotection and reaction with an appropriate ethylene (B1197577) oxide equivalent yields the target intermediate. google.com

The synthesis of 3-amino-azetidine derivatives, which can be acylated to form analogues of this compound, is also of significant importance. google.com These can be prepared from azetidinols through mesylate displacement followed by debenzylation. google.com

Furthermore, the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates provides a route to various substituted azetidine derivatives. mdpi.com For example, reacting methyl (N-Boc-azetidin-3-ylidene)acetate with various amines like pyrrolidine (B122466) or piperidine (B6355638) in the presence of a base like DBU leads to the corresponding 1-substituted azetidinyl acetates. mdpi.com

Intermediate Starting Material Key Transformation(s) Reference
Methyl azetidine-3-carboxylate HClAzetidine-3-carboxylic acidEsterification google.com
N-Boc-methyl azetidine-3-carboxylateMethyl azetidine-3-carboxylate HClN-protection (Boc) google.com
2-(3-(Fluoromethyl)azetidin-1-yl)ethan-1-olAzetidine-3-carboxylic acidMulti-step sequence including reduction, fluorination google.com
3-Amino-azetidine derivativesAzetidinolsMesylate displacement, debenzylation google.com
1-Substituted azetidinyl acetatesMethyl (N-Boc-azetidin-3-ylidene)acetateAza-Michael addition mdpi.com

Functionalization Strategies on the Azetidine Ring System

The functionalization of the pre-formed azetidine ring is a versatile strategy for creating a diverse range of analogues. Various positions on the azetidine ring can be targeted for modification.

C-H Functionalization: Palladium-catalyzed intramolecular amination of unactivated C-H bonds at the γ-position of picolinamide-protected amine substrates allows for the synthesis of azetidines. organic-chemistry.org More direct functionalization can be achieved through α-lithiation. When an electron-withdrawing group like Boc is present on the nitrogen, exclusive α-lithiation occurs, allowing for the introduction of various electrophiles at the C2 position. uniba.it

Strain-Release Functionalization: The inherent strain of bicyclic systems containing an azetidine ring can be exploited. For example, the strain-release of 1-azabicyclo[1.1.0]butanes (ABB) through reactions like amination, alkylation, or boron-homologation provides access to 3-substituted and 3,3-disubstituted azetidines. chemrxiv.org

Cross-Coupling Reactions: A common method for synthesizing 3-substituted azetidines involves cross-coupling reactions. uni-muenchen.de This typically utilizes a 3-iodoazetidine (B8093280) as a starting material, which undergoes reaction with organometallic reagents in the presence of a palladium catalyst. uni-muenchen.de For instance, an azetidine-zinc complex can be cross-coupled with aryl halides or benzyl (B1604629) chloride. uni-muenchen.de Nickel-catalyzed processes have also been reported for the synthesis of 3-functionalized azetidines. uni-muenchen.de

Functionalization via Ring Opening: Polyfunctionalized azetidine derivatives can be obtained through the ring-opening of bicyclic precursors. For example, 2,4-dioxo-1,3-diazabicyclo[3.2.0]heptanes can undergo ring-opening reactions with various nucleophiles to yield highly substituted azetidines with excellent stereoselectivity. nih.gov

Strategy Position(s) Functionalized Methodology Reference
C-H FunctionalizationC2α-Lithiation/electrophile trapping uniba.it
Strain-ReleaseC3Reaction of 1-azabicyclo[1.1.0]butanes chemrxiv.org
Cross-CouplingC3Palladium or Nickel-catalyzed reactions of 3-haloazetidines uni-muenchen.de
Ring OpeningMultipleNucleophilic opening of bicyclic precursors nih.gov

Ring Strain and its Influence on Azetidine Reactivity

The azetidine ring is a four-membered saturated heterocycle whose chemistry is largely dictated by significant ring strain. rsc.orgrsc.org This strain arises from the deviation of its internal bond angles from the ideal sp³ tetrahedral angle of 109.5°. wikipedia.org The ring-strain energy of azetidine has been calculated to be approximately 25.2 kcal/mol. researchgate.net This value is substantial and comparable to that of other highly strained cyclic systems such as cyclobutane (B1203170) (26.4 kcal/mol), aziridine (26.7 kcal/mol), and cyclopropane (B1198618) (27.6 kcal/mol). researchgate.net In contrast, five- and six-membered rings like pyrrolidine and piperidine have much lower strain energies (5.8 kcal/mol and ~0 kcal/mol, respectively). researchgate.net

This high degree of ring strain endows the azetidine scaffold with a unique combination of molecular rigidity and satisfactory stability, making it a privileged structure in medicinal chemistry. researchgate.netnih.gov However, this stored potential energy also provides a thermodynamic driving force for reactions that lead to the opening of the four-membered ring. wikipedia.orgnih.gov The strain is a key factor in the enhanced reactivity of azetidines compared to larger nitrogen heterocycles, allowing for unique chemical transformations to be triggered under specific conditions. rsc.orgrsc.org The potential energy contained within the strained bonds can be harnessed to drive reactions such as nucleophilic ring-openings. wikipedia.org

Table 1: Comparison of Ring Strain Energies in Cyclic Compounds

CompoundRing SizeHeteroatomRing Strain Energy (kcal/mol)Citation
Piperidine6Nitrogen~0 researchgate.net
Pyrrolidine5Nitrogen5.8 researchgate.net
Cyclobutane4None26.4 researchgate.net
Aziridine3Nitrogen26.7 researchgate.net
Cyclopropane3None27.6 researchgate.net
Azetidine 4 Nitrogen 25.2 researchgate.net

Nucleophilic Ring-Opening Reactions of Azetidine Derivatives

The inherent strain of the azetidine ring makes it susceptible to cleavage by nucleophiles, a reaction pathway that is central to its synthetic utility. These reactions typically involve activation of the azetidine nitrogen, often by converting it into an azetidinium ion or by attaching an electron-withdrawing group like a tosyl or acyl group. researchgate.netiitk.ac.in

Lewis acids can mediate the highly regioselective S_N2-type ring-opening of 2-aryl-N-tosylazetidines with nucleophiles such as alcohols. iitk.ac.in This process is believed to involve coordination of the Lewis acid to the nitrogen atom, which generates a highly reactive species that is then attacked by the nucleophile. iitk.ac.in The reaction with chiral azetidines proceeds with inversion of configuration, confirming the S_N2 pathway. iitk.ac.in Similarly, Lewis acid-promoted ring-opening with aromatic nucleophiles via a Friedel-Crafts mechanism has been reported. rsc.org

The formation of azetidinium ions by alkylation of the ring nitrogen significantly enhances the ring's electrophilicity and susceptibility to nucleophilic attack. researchgate.net A variety of nucleophiles, including nitrogen-based (azide, benzylamine) and oxygen-based (acetate, alkoxides) species, have been shown to open the azetidinium ring. researchgate.net The regioselectivity of this opening—whether it occurs at the C-2 or C-4 position—is governed by the substitution pattern on the ring. researchgate.net For instance, N-alkylazetidines react with chloroformates to form an azetidinium ion intermediate, which then undergoes regiospecific ring-opening by the chloride ion at the C-2 position. bioorg.org This reactivity contrasts with that of less-strained pyrrolidine and piperidine rings, which typically undergo dealkylation instead of ring-opening. bioorg.org

Table 2: Examples of Nucleophilic Ring-Opening Reactions of Azetidines

Azetidine DerivativeActivating Agent/GroupNucleophileKey ConditionsProduct TypeCitation
2-Aryl-N-tosylazetidineLewis Acid (e.g., BF₃·OEt₂)Alcohols-γ-Amino ethers iitk.ac.in
N-Alkylazetidine-2-carboxylateMethyl ChloroformateChloride (from reagent)-α-Chloro-γ-aminobutyric acid ester bioorg.org
Azetidinium ionPre-formed by N-alkylationAzide, Benzylamine, Acetate-Functionalized linear amines researchgate.net
N-Substituted azetidinesAcid (intramolecular)Pendant amide groupAcidic pHLactone/Lactam nih.gov
2-Aryl-N-tosylazetidinesLewis AcidAromatic compounds-γ-(Aryl)propylamines rsc.org

Intramolecular Rearrangements and Cycloaddition Pathways

Beyond simple ring-opening, azetidines can participate in more complex transformations, including intramolecular rearrangements and cycloaddition reactions. These pathways provide powerful tools for the synthesis of diverse and complex molecular architectures.

Intramolecular Rearrangements: Certain substituted azetidines can undergo intramolecular ring-opening and rearrangement. One documented case involves N-substituted aryl azetidines with a pendant amide group, which undergo an acid-mediated decomposition. nih.gov In this process, the amide's carbonyl oxygen acts as an internal nucleophile, attacking the activated azetidine ring to form a bicyclic intermediate that subsequently rearranges to a more stable lactone or lactam. nih.gov Another type of transformation is the Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines, which can be followed by an unprecedented rearrangement to form substituted (E)-allylamines. iitk.ac.in Furthermore, the researchgate.netspringernature.com-Stevens and researchgate.netspringernature.com-Stevens rearrangements of aziridinium (B1262131) ylides, formed from aziridines and carbenes, have been developed as a method for one-carbon ring expansion to generate highly functionalized azetidines. nih.govchemrxiv.org

Cycloaddition Pathways: Cycloaddition reactions are a cornerstone for the synthesis of the azetidine ring itself. The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, provides a direct route to functionalized azetidines. researchgate.netchemrxiv.org Recent advancements have enabled this reaction to proceed using visible light through triplet energy transfer from a photocatalyst, broadening its applicability and making the conditions milder. rsc.orgspringernature.comnih.gov These methods can be performed in both an intramolecular and intermolecular fashion. researchgate.netspringernature.com Other cycloaddition strategies have also been developed, including enantioselective [2+2] cycloadditions of N-allenamides with N-sulfonylketimines rsc.org and [3+1] cycloadditions between donor-acceptor aziridines and isocyanides. acs.org Additionally, by modulating the substrates, N-sulfonylimines can be directed to undergo either [4+2] or [2+2] cycloadditions to build complex polycyclic scaffolds or azetidine derivatives, respectively. nih.gov

Table 3: Types of Cycloaddition Reactions for Azetidine Synthesis

Cycloaddition TypeReactantsCatalyst/ConditionsKey FeaturesCitation
[2+2] Aza Paternò-BüchiImine/Oxime + AlkeneVisible light, Ir photocatalystForms azetidine ring directly; mild conditions. springernature.comchemrxiv.orgnih.gov
[2+2] CycloadditionN-Allenamide + N-SulfonylketimineChiral PhosphineEnantioselective access to polysubstituted azetidines. rsc.org
[3+1] CycloadditionDonor-Acceptor Aziridine + IsocyanideChiral N,N'-dioxide/Mg(II) complexEnantioselective route to exo-imido azetidines. acs.org
[4+2] CycloadditionN-Sulfonylimine + DienePhotosensitizerForms complex polycyclic scaffolds containing an amine. nih.gov

Reactivity of the Ethanone (B97240) Moiety in this compound and its Analogues

The ethanone (acetyl) group attached to the nitrogen atom in this compound is not merely a passive substituent; it significantly modulates the reactivity of the azetidine ring. As an N-acyl group, it has a profound electronic influence. The lone pair of electrons on the azetidine nitrogen participates in resonance with the adjacent carbonyl group, creating an amide linkage. This delocalization imparts partial double-bond character to the N-C(O) bond and reduces the nucleophilicity and basicity of the nitrogen atom. nih.gov

This electronic effect influences the ring's stability and reaction pathways. For example, in a study of N-substituted aryl azetidines, the delocalization of the nitrogen lone pair into an aryl ring (making the nitrogen sp²-like) was a key factor in their stability against acid-mediated decomposition. nih.gov A similar effect is expected from the ethanone group.

The N-acyl bond itself can be a site of reactivity. N-acyl groups on strained rings can be activated towards cleavage. Studies on N-acyl-glutarimides, which also feature a cyclic amide structure, have shown that ground-state destabilization of the amide bond can drive N-C(O) cross-coupling reactions. acs.org While azetidine is less strained than glutarimide, the principle suggests that the N-acetyl bond in this compound could be susceptible to cleavage under certain catalytic conditions. The reactivity of N-acyl groups is known to be affected by steric and electronic factors; for instance, steric hindrance in the acyl group of N-acylimidazoles can accelerate hydrolysis rates. nih.gov

Furthermore, the ethanone moiety can participate in reactions typical of ketones, although its reactivity is modulated by its incorporation into the amide structure. The acetyl group in this compound and its analogues serves as a key synthetic handle, for example, in coupling reactions to build larger molecules for medicinal chemistry applications. vulcanchem.comnih.gov Ultimately, the reactivity of this compound is a composite of the strain-release pathways of the azetidine ring and the electronic and steric properties inherent to its N-acetyl substituent.

Advanced Spectroscopic Characterization of 1 Azetidin 1 Yl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. nih.gov For 1-(Azetidin-1-yl)ethanone and its derivatives, ¹H and ¹³C NMR provide critical information regarding the connectivity of atoms, the electronic environment of the nuclei, and the conformational dynamics of the azetidine (B1206935) ring. youtube.comauremn.org

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the acetyl methyl protons and the two sets of methylene (B1212753) protons of the azetidine ring.

Acetyl Protons (CH₃): A sharp singlet is anticipated in the upfield region, typically around δ 2.0 ppm. This chemical shift is characteristic of a methyl group attached to a carbonyl carbon of an amide.

Azetidine Protons (CH₂): The four protons on the azetidine ring are chemically non-equivalent in many derivatives, often appearing as complex multiplets. The protons on the carbons adjacent to the nitrogen atom (C2 and C4) are deshielded and typically resonate in the range of δ 3.5–4.5 ppm. nih.govchemicalbook.com These signals often present as triplets due to coupling with the C3 protons. The protons on the C3 carbon, being further from the electron-withdrawing nitrogen and acetyl group, appear further upfield, usually as a quintet or multiplet around δ 2.0-2.5 ppm. In studies of related azetidine derivatives, these protons show clear correlations in COSY experiments.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound would display three signals for the three unique carbon atoms.

Acetyl Carbonyl (C=O): The carbonyl carbon of the amide is the most downfield signal, typically appearing in the region of δ 168-172 ppm. nih.gov

Acetyl Methyl (CH₃): The methyl carbon of the acetyl group resonates in the upfield region, generally around δ 21-25 ppm.

Azetidine Carbons (CH₂): The C2 and C4 carbons of the azetidine ring, being attached to the nitrogen atom, are found in the range of δ 45-60 ppm. nih.gov The C3 carbon is expected to be more shielded, appearing further upfield at approximately δ 16-20 ppm. nih.gov The specific chemical shifts are sensitive to the solvent and any substitution on the ring. libretexts.org

Table 1: Predicted NMR Data for this compound

Atom¹H Chemical Shift (ppm, predicted)¹³C Chemical Shift (ppm, predicted)
Acetyl CH₃~2.0 (s, 3H)~22
Azetidine C2/C4-H~4.0 (t, 4H)~55
Azetidine C3-H~2.2 (p, 2H)~17
Carbonyl C=O-~170

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes. nih.govgrafiati.com These two techniques are complementary, as the selection rules for a vibration to be IR- or Raman-active differ. hmdb.caijpsr.com

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by the absorption band of the amide carbonyl group.

C=O Stretching: A strong, sharp absorption band is expected in the region of 1630–1680 cm⁻¹. nih.govucla.edu This is a characteristic feature of tertiary amides and is one of the most intense peaks in the spectrum. For instance, in various N-substituted azetidin-2-ones, this amide carbonyl stretch is a key diagnostic peak. nih.gov

C-H Stretching: The aliphatic C-H stretching vibrations of the methyl and methylene groups are observed in the 2850–3000 cm⁻¹ region. vscht.cz

C-N Stretching: The stretching vibration of the C-N bond of the amide and the azetidine ring typically appears in the 1200–1350 cm⁻¹ range. ijpsr.com

CH₂ Bending: The scissoring and rocking vibrations of the CH₂ groups of the azetidine ring give rise to absorptions in the fingerprint region, roughly between 1400 cm⁻¹ and 700 cm⁻¹. vscht.cz

Raman Spectroscopy

While specific Raman spectra for this compound are not widely reported, predictions can be made based on its structure. Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations.

Symmetric Ring Breathing: The symmetric "breathing" mode of the azetidine ring is expected to be a strong and sharp band in the Raman spectrum, likely in the low-frequency region (below 1000 cm⁻¹).

Symmetric C-C Stretching: The symmetric stretching of the C-C bonds within the ring would also be Raman active.

C=O Stretching: The carbonyl stretch, while strong in the IR, will also be present in the Raman spectrum, although its intensity can vary. nih.gov

Table 2: Predicted Vibrational Spectroscopy Data for this compound

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
C=OStretching1630-1680StrongMedium
C-H (Aliphatic)Stretching2850-3000MediumStrong
C-NStretching1200-1350MediumMedium
Azetidine RingSymmetric Breathing< 1000WeakStrong
CH₂Bending (Scissoring)~1465MediumMedium

Mass Spectrometry for Molecular Composition and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. vscht.czwikipedia.org For this compound (C₅H₉NO), the exact molecular weight is 99.0684 g/mol .

Upon electron ionization (EI), the molecule loses an electron to form a molecular ion (M⁺•) with a mass-to-charge ratio (m/z) of 99. The fragmentation of this molecular ion is governed by the stability of the resulting fragments. msu.edulibretexts.org

Key predicted fragmentation pathways include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for amides and ketones. libretexts.orglibretexts.org

Loss of Acetyl Radical: Cleavage of the N-C(O) bond can lead to the formation of the azetidin-1-yl cation at m/z 56 and the loss of an acetyl radical (•COCH₃).

Formation of Acylium Ion: Cleavage of the bond between the carbonyl carbon and the nitrogen can form a stable acylium ion [CH₃CO]⁺ at m/z 43. This is often a prominent peak in the mass spectra of acetylated compounds. libretexts.org

Cleavage of the Azetidine Ring: The strained four-membered ring can undergo fragmentation. A common pathway for cyclic amines is the loss of ethylene (B1197577) (C₂H₄), which would lead to a fragment ion at m/z 71.

Loss of Ketene (B1206846): A McLafferty-type rearrangement is not possible due to the lack of a γ-hydrogen. However, the loss of a neutral ketene molecule (CH₂=C=O) from the molecular ion could occur, resulting in a fragment at m/z 57, corresponding to the azetidine iminium ion.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment IonProposed Neutral Loss
99[C₅H₉NO]⁺• (Molecular Ion)-
84[C₄H₆NO]⁺•CH₃
71[C₃H₅NO]⁺•C₂H₄
57[C₃H₇N]⁺•CH₂CO
56[C₃H₆N]⁺•COCH₃
43[CH₃CO]⁺•C₃H₆N

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. nih.gov While a crystal structure for this compound itself has not been prominently reported in the searched literature, analysis of closely related derivatives, such as N-acetylated azetidine carboxylic acid, provides significant insight into its expected solid-state conformation. nih.gov

Ring Conformation: The four-membered azetidine ring is not planar. It adopts a puckered conformation to relieve ring strain. nih.gov The degree of puckering can be influenced by the substituents on the ring.

Amide Group Geometry: The amide linkage (N-C=O) is expected to be planar due to the delocalization of the nitrogen lone pair into the carbonyl group, which imparts partial double-bond character to the C-N bond.

Conformational Isomers: Due to the puckered nature of the ring and rotation around the N-acetyl bond, different conformers may exist in the solid state, sometimes co-crystallizing. nih.gov

Intermolecular Interactions: In the solid state, weak intermolecular interactions such as C-H···O hydrogen bonds are expected to play a role in the crystal packing.

Studies on derivatives like 1-(3-hydroxyazetidin-1-yl)ethanone complexes have been resolved by X-ray diffraction, confirming the puckered nature of the azetidine ring and providing detailed metric parameters for the substituted azetidinone core. nist.govsmolecule.com

Table 4: Typical Structural Parameters for the N-Acetyl Azetidine Moiety (based on derivatives)

ParameterDescriptionExpected Value
C-N (amide) Bond LengthBond between the azetidine nitrogen and the acetyl carbon~1.35 Å
C=O Bond LengthCarbonyl double bond of the acetyl group~1.23 Å
C-N-C (ring) AngleBond angle within the azetidine ring at the nitrogen atom~90°
Ring Puckering AngleDihedral angle defining the non-planarity of the ringVaries, typically > 5°

Applications of Azetidine Scaffolds in Advanced Chemical Synthesis

Utilization as Building Blocks for Complex Molecular Architectures

The azetidine (B1206935) ring is a valuable building block in the synthesis of more complex molecular architectures, particularly in the field of medicinal chemistry. rsc.orglongdom.org Its incorporation into a larger molecule can impart desirable properties such as increased rigidity, improved metabolic stability, and enhanced binding to biological targets. nih.govchemrxiv.org The four-membered ring serves as a conformationally restricted scaffold, which can be advantageous in designing molecules with specific spatial arrangements of functional groups. sciencedaily.com

Functionalized azetidines, such as 1-(Azetidin-1-yl)ethanone and its derivatives, are key intermediates for introducing the azetidine motif. chemshuttle.com The acetyl group in This compound can be modified or removed, allowing the azetidine nitrogen to participate in further reactions. For instance, derivatives like 1-(Azetidin-1-yl)-2-bromoethanone and 1-[3-(bromomethyl)azetidin-1-yl]ethanone are designed to be reactive, enabling their attachment to other molecular fragments through nucleophilic substitution reactions. aablocks.com This strategy is fundamental to the concept of diversity-oriented synthesis, where a core scaffold is elaborated to generate a library of structurally diverse compounds for screening in drug discovery programs. nih.gov

Recent synthetic methodologies have focused on creating diverse and complex azetidines. For example, methods using visible light and photocatalysts have been developed to produce monocyclic azetidines, which were previously difficult to access. sciencedaily.comnews-medical.net Other advanced strategies include the [3+1] radical cascade cyclization of aliphatic amines with alkynes and the strain-release functionalization of 1-azabicyclobutanes, which allow for the construction of highly substituted and stereodefined azetidines. nih.govchemrxiv.org These methods underscore the importance of azetidines as versatile building blocks, enabling the synthesis of complex molecules, including late-stage modifications of natural products and approved drugs. nih.govrsc.org

Table 1: Properties of this compound and Related Building Blocks

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
This compound 45467-31-0 C₅H₉NO 99.13
1-(Azetidin-1-yl)-2-bromoethanone 885267-00-5 C₅H₈BrNO 178.03
1-(3-(hydroxymethyl)azetidin-1-yl)ethanone 1421070-16-7 C₆H₁₁NO₂ 129.16

This table is generated based on data from various chemical suppliers and databases. chemshuttle.combldpharm.com

Chiral Auxiliaries and Ligands in Asymmetric Synthesis

The rigid, four-membered ring of azetidine makes it an excellent scaffold for the design of chiral ligands and auxiliaries used in asymmetric catalysis. researchgate.netnih.gov By controlling the stereochemistry of substituents on the azetidine ring, chemists can create a well-defined chiral environment around a metal center or a reactive site, facilitating enantioselective transformations. researchgate.netljmu.ac.uk The development of methods to synthesize enantiopure azetidines has been crucial for their application in this field. semanticscholar.orgrsc.org

While This compound itself is achiral, it can be a precursor to chiral azetidine derivatives. For example, the azetidine ring could be functionalized at the C2 or C3 position to introduce stereocenters. The synthesis of optically active azetidine-2-carboxylic acid and its derivatives is a well-established route to chiral azetidine-based structures. semanticscholar.org These chiral building blocks can then be converted into ligands for asymmetric catalysis. For instance, single-enantiomer, 2,4-cis-disubstituted amino azetidines have been successfully used as ligands in copper-catalyzed Henry reactions, achieving excellent enantioselectivity (>99% e.e.) for certain substrates. nih.govljmu.ac.uk

The effectiveness of azetidine-based ligands often stems from their conformational rigidity, which helps in creating a predictable and effective chiral pocket. rsc.org Computational studies have highlighted the importance of the substituents on the azetidine ring in determining the stereochemical outcome of the catalyzed reaction. nih.govljmu.ac.uk Furthermore, azetidines have been employed in the catalytic asymmetric desymmetrization of prochiral molecules and in ligand-controlled diastereodivergent cycloadditions, demonstrating their versatility in constructing complex chiral molecules, including spirocyclic systems containing the azetidine core. rsc.orgacs.org These applications showcase the potential of the azetidine scaffold to serve as a privileged structure in the toolkit of asymmetric synthesis. researchgate.net

Polymerization Applications

The inherent ring strain of the azetidine ring makes it susceptible to ring-opening polymerization (ROP), a process that converts the cyclic monomer into a linear polymer. researchgate.netrsc.org This reactivity provides a pathway to polyamines, specifically poly(trimethylenimine) or its derivatives, which have applications in areas like CO2 capture, materials templating, and as coatings. rsc.orgacs.org

The polymerization of azetidines can proceed through different mechanisms, most commonly cationic ring-opening polymerization (CROP). researchgate.netacs.org In CROP, an acid initiator protonates the nitrogen atom of the azetidine ring, forming a reactive azetidinium ion. This strained, positively charged species is then attacked by the nitrogen atom of another monomer molecule, propagating the polymer chain. researchgate.netacs.org The polymerization of unsubstituted azetidine often leads to hyperbranched polymers because the secondary amine groups within the growing polymer chain can also act as nucleophiles. acs.org

For N-substituted azetidines, such as This compound , the polymerization behavior is altered. The presence of the N-acetyl group prevents branching from the polymer backbone, which would be expected to lead to linear polymers. However, the electron-withdrawing nature of the acetyl group also deactivates the nitrogen atom, making it less nucleophilic and potentially slowing down the polymerization rate compared to N-alkylazetidines. acs.org

Anionic ring-opening polymerization (AROP) of azetidines has also been explored, particularly for N-sulfonyl activated azetidines. acs.orgrsc.org In these cases, a strong base initiates polymerization by attacking the carbon atom of the ring. rsc.orgnih.gov This method has been used to produce linear poly(trimethylenimine) with controlled molecular weights and low dispersity after the removal of the activating sulfonyl groups. nih.gov There are also reports of activated monomer polymerization, where deprotonation of the activating group itself initiates the reaction. nih.gov While specific studies on the polymerization of This compound are not prominent, the principles established for other N-substituted azetidines provide a framework for understanding its potential behavior in polymerization reactions. researchgate.netacs.org

Table 2: Key Terminology in Azetidine Polymerization

Term Definition Relevance to Azetidines
Ring-Opening Polymerization (ROP) A form of chain-growth polymerization where the terminal end of a polymer chain attacks cyclic monomers to form a longer polymer. The primary method for polymerizing azetidines, driven by the relief of ring strain. researchgate.net
Cationic ROP (CROP) ROP initiated by a cationic species, such as a proton from an acid. A common mechanism for azetidine polymerization, forming reactive azetidinium ions as intermediates. acs.org
Anionic ROP (AROP) ROP initiated by a nucleophile, typically an anion. Used for N-sulfonyl activated azetidines to produce well-defined linear polymers. acs.orgrsc.org
Degree of Polymerization (DP) The number of monomeric units in a macromolecule or polymer molecule. wikipedia.org Determines the molecular weight and physical properties of the resulting poly(trimethylenimine).

Future Research Directions and Translational Potential

Development of Novel Synthetic Routes to Access Densely Substituted Azetidines

A significant hurdle in the widespread application of azetidines has been the difficulty in their synthesis, particularly the creation of complex, multi-substituted derivatives. nih.govresearchgate.net Traditional methods often involve intramolecular substitution, which can be inefficient and prone to side reactions. researchgate.net However, recent advancements are paving the way for more versatile and efficient synthetic strategies.

Future research will likely focus on expanding upon these novel methods:

Photochemical Reactions: The visible-light-mediated aza Paternò-Büchi reaction has emerged as a powerful tool for synthesizing azetidines with diverse substitution patterns. researchgate.netresearchgate.net This method offers a scalable and efficient route to previously inaccessible structures. researchgate.net

Electrocyclization: An electrocyclization route starting from N-alkenylnitrones provides facile access to azetidine (B1206935) nitrones. nih.gov These intermediates can then undergo various reactions, including reduction, cycloaddition, and nucleophilic addition, to yield highly substituted azetidines with excellent control over stereochemistry. nih.govacs.org

Strain-Release Homologation: The use of azabicyclo[1.1.0]butanes (ABBs) in strain-release-driven reactions allows for the modular synthesis of various azetidine scaffolds. rsc.orgacs.org

C-H Activation: Palladium(II)-catalyzed intramolecular γ-C(sp3)–H amination represents another promising avenue for constructing functionalized azetidines. rsc.org

Flow Chemistry: Continuous flow technology can enable efficient irradiation for photochemical reactions, leading to rapid, robust, and scalable protocols for azetidine synthesis. researchgate.net

These innovative synthetic approaches will be crucial for generating libraries of diverse azetidine derivatives, a prerequisite for comprehensive structure-activity relationship studies and the discovery of novel bioactive compounds.

In-depth Mechanistic Studies of Biological Interactions and Target Validation

While numerous azetidine-containing compounds have demonstrated promising biological activity, a detailed understanding of their mechanisms of action is often lacking. nih.govresearchgate.net Future research must prioritize in-depth mechanistic studies to validate their biological targets and elucidate the molecular basis for their therapeutic effects.

Key areas for investigation include:

Target Identification: For many bioactive azetidines, the specific protein targets remain unknown. Advanced chemical biology techniques, such as activity-based protein profiling using azetidine-based probes, can be employed to identify and validate these targets. google.com

Enzyme Inhibition Kinetics: For azetidines that act as enzyme inhibitors, detailed kinetic studies are needed to determine their mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and their potency (e.g., Ki values). asm.org

Structural Biology: X-ray crystallography and cryo-electron microscopy can provide atomic-level insights into how azetidine derivatives bind to their target proteins. This information is invaluable for understanding the key interactions that drive affinity and selectivity. asm.org For instance, understanding the interaction of the azetidine thiazole (B1198619) side chain with the active site loop of metallo-β-lactamases can guide the design of more effective antibiotics. asm.org

A thorough understanding of the biological mechanisms will not only validate the therapeutic potential of existing azetidine compounds but also guide the design of next-generation molecules with improved properties.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Elucidation for Enhanced Potency and Selectivity

Systematic exploration of the structure-activity relationship (SAR) and structure-property relationship (SPR) is fundamental to optimizing the therapeutic potential of azetidine-containing compounds. drugbank.comacgpubs.org By systematically modifying the azetidine scaffold and its substituents, researchers can identify the key structural features responsible for biological activity and desirable physicochemical properties.

Future SAR and SPR studies will focus on:

Substitution Patterns: Investigating the impact of different substituents at various positions on the azetidine ring is crucial. For example, studies on 2-oxo-azetidine derivatives of phenothiazine (B1677639) revealed that compounds containing nitro groups exhibited higher antimicrobial and antitubercular activity compared to those with chloro or bromo groups. acgpubs.org

Stereochemistry: The stereochemistry of substituents on the azetidine ring can have a profound impact on biological activity. For instance, in a series of azetidine-containing dipeptides with anti-HCMV activity, a preference for the S,S-configuration was observed. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can lead to improved potency, selectivity, and pharmacokinetic properties. For example, replacing a carboxylic acid group with a tetrazole ring has been explored in the design of GABA uptake inhibitors. drugbank.comresearchgate.net

Physicochemical Properties: The azetidine ring itself can influence properties like solubility and basicity. Comparative studies have shown that replacing larger heterocyclic rings like morpholine (B109124) and piperazine (B1678402) with an azetidine ring can increase nitrogen basicity. domainex.co.uk

Interactive Data Table: SAR of Azetidine Derivatives

Compound SeriesKey Structural FeatureObserved ActivityReference
Azetidin-2-ylacetic acid derivatives4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moietyPotent GAT-1 inhibitors drugbank.comresearchgate.net
2-oxo-azetidine phenothiazine derivativesNitro group substitutionHigher antimicrobial activity acgpubs.org
Azetidine-containing dipeptidesS,S-configurationPreferred for anti-HCMV activity nih.gov
Tricyclic azetidine derivativesTricyclic ring at position 1, basic group at position 3CNS stimulant activity nih.gov

Integration of Computational Design and Machine Learning in Azetidine Drug Discovery and Materials Science

The integration of computational design and machine learning (ML) is set to revolutionize the discovery and development of new azetidine-based molecules for both therapeutic and materials science applications. mit.edunih.govresearchgate.net These in silico approaches can significantly accelerate the design-build-test-learn cycle by predicting the properties of novel compounds before their synthesis.

Future applications in this area include:

Virtual Screening and Docking: Computational docking studies can be used to predict the binding affinity of virtual libraries of azetidine derivatives to specific protein targets, helping to prioritize compounds for synthesis and biological evaluation. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of azetidine compounds with their biological activity. medjchem.com For example, a QSAR study on azetidine-2-carbonitrile (B3153824) derivatives identified the energy of the highest occupied molecular orbital (EHOMO), dipole moment, and partition coefficient (log P) as key descriptors for anti-plasmodial activity. medjchem.com

Machine Learning for Synthesis Prediction: ML algorithms, such as graph neural networks, can be trained on existing reaction data to predict the outcomes of synthetic reactions and even propose novel synthetic routes to complex azetidines. mit.edu

Materials Property Prediction: ML is being increasingly used to predict the properties of new materials, and this can be extended to azetidine-containing polymers and other materials. nih.govazom.com For instance, ML models can be used to identify key factors affecting the detonation velocity of energetic materials based on azetidine scaffolds. researchgate.net

The synergy between computational modeling and experimental validation will undoubtedly lead to the more rapid and efficient discovery of novel azetidine-containing drugs and materials.

Exploration of New Therapeutic Areas for Azetidine-Containing Compounds

The versatility of the azetidine scaffold suggests that its therapeutic applications are far from fully explored. nih.gov While azetidine derivatives have shown promise in areas like cancer, infectious diseases, and central nervous system disorders, future research will likely uncover their potential in a wider range of therapeutic areas. nih.govresearchgate.net

Emerging and future therapeutic applications may include:

Neurodegenerative Diseases: The ability of azetidine derivatives to act as selective monoamine oxidase-B (MAO-B) inhibitors suggests their potential for treating Parkinson's disease. nih.gov

Antiviral Agents: Azetidine-containing compounds have been identified as inhibitors of human cytomegalovirus (HCMV) replication, opening up avenues for the development of new antiviral drugs. nih.gov

Antimalarial Agents: Bicyclic azetidines have been identified as promising candidates for the development of new antimalarial drugs.

Metabolic Diseases: The discovery of azetidine derivatives with anti-obesity activity points to their potential in treating metabolic disorders. nih.gov

The continued exploration of new biological targets and disease models, coupled with the development of diverse libraries of azetidine compounds, will be key to unlocking their full therapeutic potential.

Q & A

Q. Methodological Considerations :

  • Step 1 : Purify azetidine to minimize side reactions with residual moisture.
  • Step 2 : Use anhydrous solvents and Schlenk-line techniques to prevent hydrolysis.
  • Step 3 : Monitor reaction progress via TLC or GC-MS to identify intermediates.

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

Basic Research Question
Key techniques include:

  • NMR :
    • ¹H NMR : A singlet at δ 2.1–2.3 ppm (acetyl group) and multiplet signals at δ 3.4–3.8 ppm (azetidine ring protons).
    • ¹³C NMR : A carbonyl resonance at δ 205–210 ppm and azetidine ring carbons at δ 40–60 ppm .
  • IR Spectroscopy : Strong C=O stretch at 1680–1720 cm⁻¹ and N-H stretches (if secondary amines are present) at 3300–3500 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z 99 (C₅H₉NO⁺) and fragment peaks corresponding to azetidine ring cleavage .

Advanced Tip : For resolving overlapping signals, use 2D NMR (e.g., COSY, HSQC) or hyphenated techniques like LC-MS .

How can researchers optimize the reaction conditions for synthesizing this compound to improve scalability and purity?

Advanced Research Question
Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase side reactions. Non-polar solvents (e.g., toluene) improve selectivity but reduce reaction rates .
  • Catalyst Screening : Test palladium complexes (e.g., Pd(OAc)₂) or organocatalysts to accelerate coupling steps.
  • Temperature Control : Lower temperatures (0–5°C) minimize decomposition, while higher temperatures (60–80°C) improve kinetics .

Q. Data-Driven Approach :

  • Use Design of Experiments (DoE) to evaluate interactions between variables (e.g., solvent, catalyst loading, temperature).
  • Prioritize purity via HPLC (C18 column, acetonitrile/water gradient) to quantify byproducts .

What strategies are recommended for resolving contradictions in bioactivity data observed across studies involving this compound derivatives?

Advanced Research Question
Root Causes of Contradictions :

  • Impurity Variability : Trace solvents or unreacted azetidine in samples may skew bioassay results.
  • Assay Conditions : Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO vs. PBS) affect activity .

Q. Resolution Strategies :

Reproducibility Checks : Replicate assays with rigorously purified compounds (≥95% purity by HPLC).

Meta-Analysis : Compare studies using standardized metrics (e.g., IC₅₀ normalization) .

Mechanistic Studies : Use molecular docking or SPR analysis to validate target binding specificity .

What computational chemistry approaches are suitable for predicting the reactivity and stability of this compound under varying experimental conditions?

Advanced Research Question
Recommended Methods :

  • DFT Calculations : Model transition states for ring-opening reactions (e.g., acid-catalyzed hydrolysis) to predict degradation pathways.
  • MD Simulations : Assess solvation effects and conformational stability in aqueous vs. organic media .
  • QSPR Models : Corrate experimental LogP values (e.g., 1.51 for analogues ) with solubility or membrane permeability.

Q. Validation :

  • Cross-check computational results with experimental DSC (thermal stability) and accelerated stability testing (40°C/75% RH for 4 weeks) .

How should researchers handle discrepancies in thermal stability data reported for this compound derivatives?

Advanced Research Question
Analysis Workflow :

Review Experimental Protocols : Compare DSC heating rates (e.g., 10°C/min vs. 5°C/min) and sample preparation methods (crystalline vs. amorphous forms) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.